

Biochemical Properties of Amino-Dithiole-One Compounds: A Technical Guide

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Compound of Interest

Compound Name: RP-54745

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Introduction

Amino-dithiole-one compounds, a class of sulfur-containing heterocycles, are emerging as a significant area of interest in medicinal chemistry and drug development. While the term "amino-dithiole-one" does not define a single, formally classified group of compounds, this guide synthesizes the biochemical properties of the core 1,2-dithiole-3-one scaffold and related aminothiols derivatives. These compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and radioprotective effects. Their mechanisms of action are often attributed to the unique chemical properties of the dithiole ring and the nucleophilic nature of the thiol and amino functional groups. This technical guide provides an in-depth overview of the synthesis, biochemical properties, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Biochemical Properties and Mechanism of Action

The biological activity of amino-dithiole-one derivatives is intrinsically linked to their chemical structure. The 1,2-dithiole-3-one core is a notable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.^{[1][2][3]} Activation of Nrf2 leads to the transcription of a battery of

cytoprotective genes, including those for antioxidant and phase II detoxification enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione S-transferases (GSTs).[1] Some dithiolethiones are thought to activate the Nrf2 pathway through the generation of reactive oxygen species (ROS) like hydrogen peroxide, which in turn modify cysteine residues on Keap1, the negative regulator of Nrf2.[1]

The aminothiols contribute to the biochemical profile through their ability to scavenge free radicals and interact with biological macromolecules. The amino groups, being positively charged at physiological pH, can facilitate interaction with negatively charged molecules like DNA.[4] The thiol groups are potent nucleophiles and can directly neutralize ROS, contributing to the antioxidant and radioprotective effects observed with these compounds.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various 1,2-dithiole-3-thione and aminothiol derivatives from published literature.

Table 1: Antibacterial Activity of Dithiolethione Derivatives

Compound	Bacterial Strain	MIC (mg/mL)	Reference
4-phenyl-1,2-dithiole-3-thione	Staphylococcus aureus	1.02 - 1.428	[5]
Amikacin (control)	Escherichia coli	-	[5]
Amikacin (control)	Pseudomonas aeruginosa	-	[5]

Table 2: Cytotoxic Activity of Dithiole and Triazole Derivatives

Compound	Cell Line	IC50 (μM)	Reference
Compound 5	A549 (Lung Carcinoma)	10.67 ± 1.53	[6]
Compound 5	C6 (Glioma)	4.33 ± 1.04	[6]
Compound d17	H460 (Non-small cell lung cancer)	5.93 ± 0.97	[7]
Compound d17	A549 (Lung Carcinoma)	6.76 ± 0.25	[7]
Cisplatin (control)	A549 (Lung Carcinoma)	26.00 ± 3.00	[8]

Table 3: Antioxidant Activity of an Aminothiazole Derivative

Compound/Assay	Activity	Equivalent Concentration	Reference
Dendrodoine Analogue (DA) - ABTS radical scavenging	Inhibition of radical formation	0.17 μM Trolox for 3.07 μM DA	[9]
Dendrodoine Analogue (DA) - FRAP	Ferric reducing ability	110 μM Trolox for 3.07 μM DA	[9]
Dendrodoine Analogue (DA) - Deoxyribose degradation	Hydroxyl radical scavenging	84% protection at 3.07 μM	[9]
Dendrodoine Analogue (DA) - NO radical scavenging	Nitric oxide scavenging	20% scavenging at 3.07 μM	[9]

Experimental Protocols

Synthesis of 5-(4-aminophenyl)-3H-1,2-dithiole-3-thione

This protocol describes a method for the synthesis of an amino-dithiolethione derivative.^[10]

Materials:

- tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate
- Elemental sulfur
- High-temperature reaction vessel

Procedure:

- Combine tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate with elemental sulfur in a high-temperature reaction vessel.
- Heat the reaction mixture to 180°C.
- Maintain the temperature and stir the reaction mixture for the required duration to allow for the simultaneous formation of the dithiolethione ring and deprotection of the aniline group.
- After the reaction is complete, cool the mixture to room temperature.
- Purify the product, 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione (ADT-NH₂), using appropriate chromatographic techniques.

Nrf2 Activation Assay

This protocol outlines a cell-based assay to determine the activation of the Nrf2 signaling pathway.^{[10][11][12]}

Materials:

- Hepatoma (HepG2) cells or other suitable cell line
- Cell culture medium and supplements
- Test compound (amino-dithiole-one derivative)

- tert-butylhydroquinone (tBHQ) as a positive control
- Nuclear extraction kit
- Nrf2 Transcription Factor Assay Kit (commercially available)
- Microplate reader

Procedure:

- Culture HepG2 cells to 80-90% confluency.
- Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours). Include untreated cells as a negative control and cells treated with tBHQ as a positive control.
- Following treatment, harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
- Quantify the protein concentration in the nuclear extracts.
- Perform the Nrf2 transcription factor activity assay using a commercially available kit. This typically involves incubating the nuclear extracts in microplate wells coated with an oligonucleotide containing the Nrf2 consensus binding site.
- Detect the bound Nrf2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the fold activation of Nrf2 by the test compound relative to the untreated control.

Reactive Oxygen Species (ROS) Scavenging Assay

This protocol describes a cell-based assay to measure the ROS scavenging activity of a test compound.^{[13][14]}

Materials:

- Adherent or suspension cells (e.g., Jurkat or HeLa)
- Cell culture medium
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
- Test compound
- ROS inducer (e.g., tert-Butyl hydroperoxide - TBHP) as a positive control
- Phosphate-buffered saline (PBS)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Seed cells in a 96-well plate (black plate with a clear bottom is recommended).
- Treat the cells with the test compound at various concentrations for a predetermined time.
- Wash the cells with PBS.
- Load the cells with DCFH-DA solution (e.g., 10 μ M in PBS) and incubate for 30-45 minutes at 37°C in the dark.
- Wash the cells with PBS to remove excess DCFH-DA.
- Induce ROS production by treating the cells with an ROS inducer like TBHP (for positive control and to assess scavenging by the test compound).
- Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
- The reduction in fluorescence intensity in the presence of the test compound compared to the ROS-induced control indicates its ROS scavenging activity.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.^{[15][16]}

Materials:

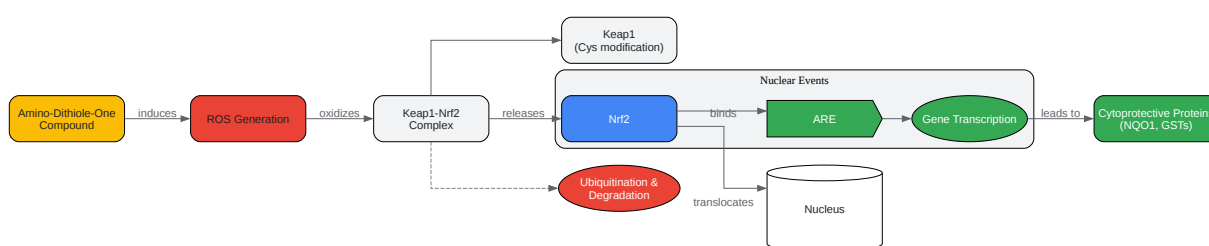
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Test compound
- Standard antibiotic (e.g., Amikacin) as a positive control
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
- Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL) and then dilute it to the final desired concentration in MHB.
- Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations of Signaling Pathways and Experimental Workflows

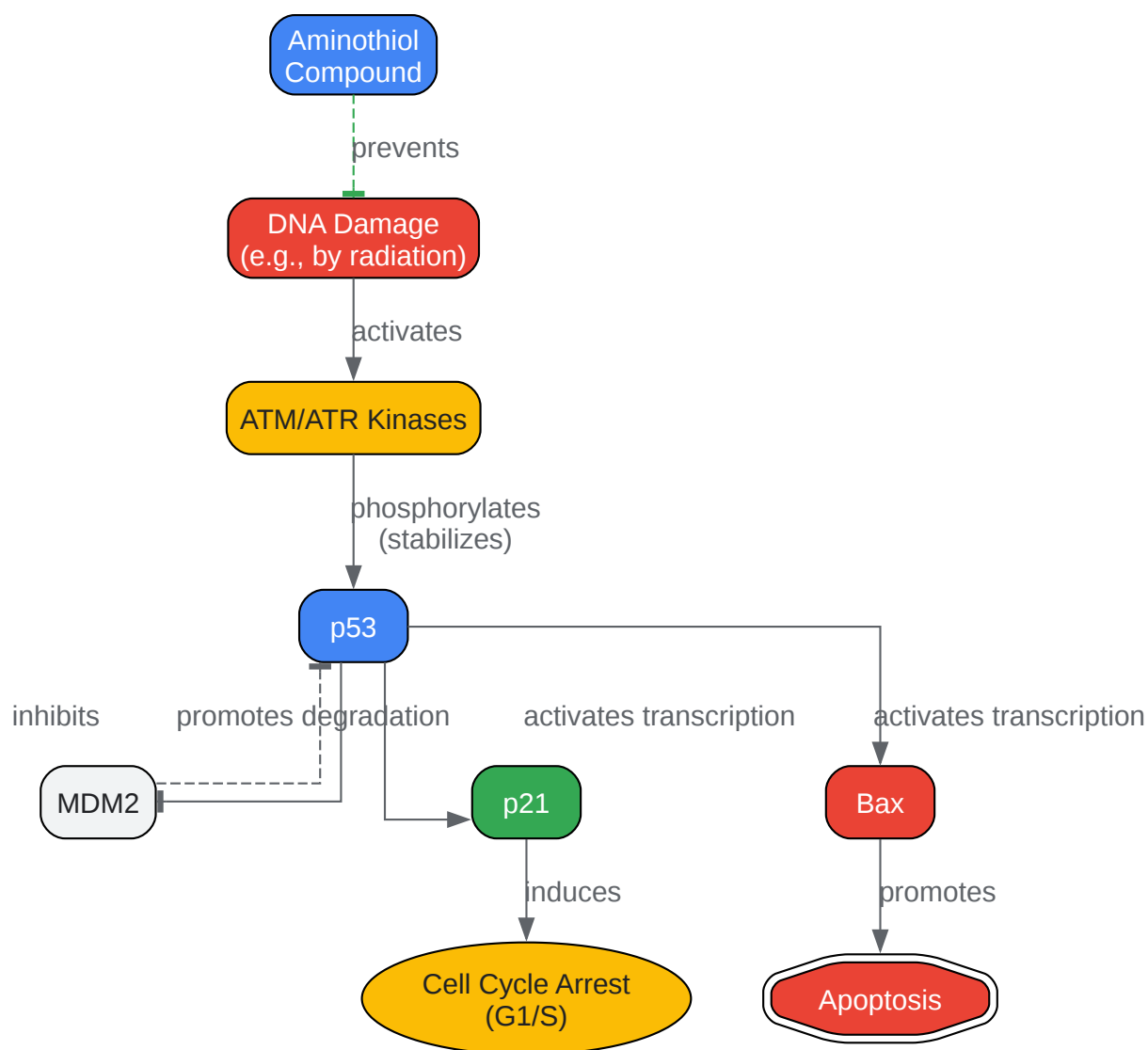
Nrf2 Signaling Pathway



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Caption: Nrf2 signaling pathway activation by amino-dithiole-one compounds.

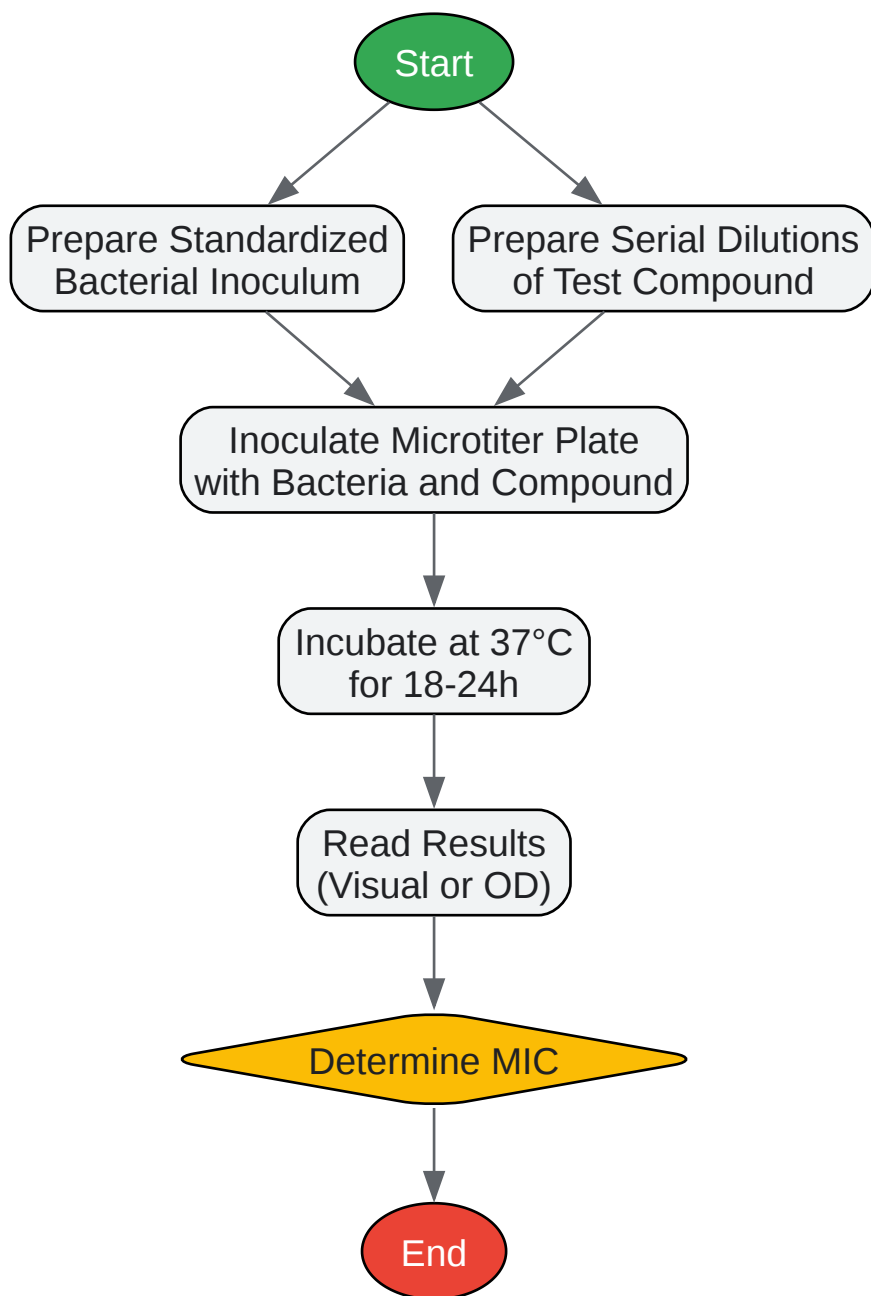
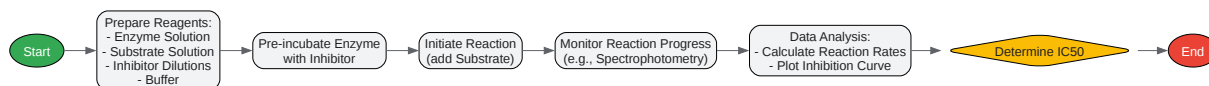
p53-Mediated Apoptosis Pathway



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Caption: Role of aminothiols in the p53-mediated response to DNA damage.

Experimental Workflow for Enzyme Inhibition Assay



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